1-(2,4-Dimethylphenoxy)propan-2-amine
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Overview
Description
1-(2,4-Dimethylphenoxy)propan-2-amine is an organic compound belonging to the class of phenol ethers. It is characterized by the presence of a phenoxy group substituted with a benzene ring. This compound is known for its psychoactive properties and has been used in various scientific research applications .
Preparation Methods
The synthesis of 1-(2,4-Dimethylphenoxy)propan-2-amine typically involves the reaction of 2,4-dimethylphenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with ammonia or an amine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality .
Chemical Reactions Analysis
1-(2,4-Dimethylphenoxy)propan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the phenoxy group can be replaced by other nucleophiles such as thiols or amines
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or acetonitrile, and controlled temperatures to ensure selective and efficient transformations. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2,4-Dimethylphenoxy)propan-2-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use as a psychoactive drug, given its structural similarity to known stimulants.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules .
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenoxy)propan-2-amine involves its interaction with various molecular targets, including sodium channels and neurotransmitter receptors. By inhibiting the inward sodium current, it reduces the rate of rise of the action potential, thereby exerting its effects on the nervous system. This mechanism is similar to that of other known local anesthetics and antiarrhythmic agents .
Comparison with Similar Compounds
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-(2,4-dimethylphenoxy)propan-2-amine |
InChI |
InChI=1S/C11H17NO/c1-8-4-5-11(9(2)6-8)13-7-10(3)12/h4-6,10H,7,12H2,1-3H3 |
InChI Key |
CEUODTQHTDWQSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(C)N)C |
Origin of Product |
United States |
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